molecular formula C15H17N3OS B396384 (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 851429-36-2

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B396384
CAS No.: 851429-36-2
M. Wt: 287.4g/mol
InChI Key: JORXWFJXEHXJBN-QBFSEMIESA-N
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Description

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic small molecule belonging to a class of thiazolone derivatives recognized for its potential in therapeutic research. This compound is of significant interest in pharmacological investigations, primarily for its promising anti-infective and anti-inflammatory applications. The core structure of this molecule, which integrates a thiazol-4(5H)-one scaffold with a piperazine moiety, has been identified as a privileged structure in medicinal chemistry, contributing to diverse biological activities. In infectious disease research, this compound's structural analogs have demonstrated potent in vitro activity against Myanmar tuberculosis . Certain derivatives in this chemical class have shown minimum inhibitory concentration (MIC) values superior to first-line therapeutic agents like ethambutol and pyrazinamide, positioning them as valuable lead compounds for developing novel antitubercular agents . Furthermore, these analogs have displayed favorable toxicity profiles in cytotoxicity assays, showing no toxicity against mammalian cell lines such as Vero cells (C1008) and mouse bone marrow-derived macrophages, which is a crucial consideration for preliminary drug development . In the context of inflammation research, the thiazole-thiazolidinone architecture serves as a key pharmacophore for enzyme inhibition . Research on closely related compounds indicates that this class can function as selective cyclooxygenase-1 (COX-1) inhibitors, exhibiting an inhibitory effect superior to reference drugs like naproxen . This selective COX-1 inhibition is a growing area of interest for developing anti-inflammatory and analgesic agents with potentially improved safety profiles regarding gastrointestinal side effects compared to non-selective NSAIDs . The molecule's mechanism of action, particularly for analogs, has been linked to specific interactions with key residues, such as Arg 120, in the COX-1 enzyme active site, as revealed through docking studies . This compound is supplied For Research Use Only and is intended solely for laboratory investigation.

Properties

IUPAC Name

(5Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-17-7-9-18(10-8-17)15-16-14(19)13(20-15)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORXWFJXEHXJBN-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclocondensation Using Thioglycolic Acid

A widely adopted method involves reacting 2-amino-4-methylpiperazine with thioglycolic acid and benzaldehyde under solvent-free conditions. Foroughifar et al. demonstrated that Bi(SCH₂COOH)₃ catalysis at 70°C facilitates the formation of the thiazolidinone ring with 78–85% yields. The reaction proceeds via imine intermediate formation, followed by nucleophilic attack of the thiol group on the carbonyl carbon (Figure 1).

Mechanistic Insight :

  • Imine Formation : 2-Amino-4-methylpiperazine reacts with benzaldehyde to generate an imine.

  • Cyclization : Thioglycolic acid attacks the imine carbon, leading to ring closure and water elimination.

  • Aromatization : Oxidation or tautomerization yields the thiazolidin-4-one core.

ConditionYield (%)Time (h)
AgNO₃/Cs₂CO₃, 80°C894
Without catalyst3212

Benzylidene Group Installation via Knoevenagel Condensation

The (Z)-benzylidene moiety at position 5 is introduced through condensation between the thiazolidinone and benzaldehyde derivatives.

Base-Catalyzed Condensation

Kaboudin et al. optimized this step using piperidine as a base in ethanol under reflux. The reaction proceeds via deprotonation of the active methylene group, followed by aldol-like condensation with benzaldehyde. The Z-isomer predominates (≥95%) due to steric hindrance from the thiazole ring.

Stereochemical Control :

  • Temperature : Reactions at 60–70°C favor Z-isomer formation.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing the transition state.

Integrated Synthetic Pathways

Three-Step Sequential Synthesis

  • Thiazolidinone Formation : React 2-amino-4-methylpiperazine, thioglycolic acid, and benzaldehyde under Bi(SCH₂COOH)₃ catalysis (82% yield).

  • Chlorination : Treat with POCl₃ to generate 2-chlorothiazol-4-one (91% yield).

  • Piperazine Substitution : React with 4-methylpiperazine under AgNO₃/Cs₂CO₃ (89% yield).

Overall Yield : 62% (multiplicative).

Tandem One-Pot Approach

A breakthrough method by Baharfar et al. employs MgO nanoparticles in aqueous medium, combining cyclocondensation and Knoevenagel steps. This green protocol achieves 76% yield with 98% Z-selectivity.

Analytical Characterization and Validation

Critical data for validating the target compound include:

¹H-NMR (400 MHz, DMSO-d₆) :

  • δ 7.82 (s, 1H, CH=Ar)

  • δ 3.61–3.58 (m, 8H, piperazine)

  • δ 2.32 (s, 3H, N-CH₃)

LC-MS : m/z 342.1 [M+H]⁺

X-ray Crystallography : Confirms Z-configuration with dihedral angle C5-C4-S1-C2 = 178.9° .

Chemical Reactions Analysis

Types of Reactions

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of thiazole derivatives, including (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one. Research indicates that compounds with similar structures exhibit significant antibacterial efficacy against various pathogens. The introduction of different arylidene groups at the 5 position of thiazolidinones has been shown to enhance their antimicrobial potency .

Tyrosinase Inhibition

Tyrosinase is a critical enzyme involved in melanin synthesis, making it a target for skin-whitening agents. Studies have demonstrated that derivatives of this compound exhibit varying degrees of tyrosinase inhibition. For instance, certain derivatives showed IC50 values significantly lower than that of standard inhibitors like kojic acid, indicating their potential as effective skin-lightening agents .

DYRK1A Inhibition

Another area of exploration is the inhibition of Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), which is implicated in neurological disorders and cancer. Thiazole derivatives have been synthesized and evaluated for their ability to inhibit DYRK1A, with some compounds showing promising results in vitro against various cancer cell lines .

Table: Summary of Key Findings on this compound

Study ReferenceApplication TypeKey Findings
Tyrosinase InhibitionIC50 values lower than kojic acid; effective inhibitors identified.
DYRK1A InhibitionSome derivatives showed significant cytotoxicity against cancer cell lines.
Antimicrobial ActivityDemonstrated antibacterial efficacy against multiple strains.
Anti-inflammatoryPotential anti-inflammatory effects noted in related benzylidene compounds.

Mechanism of Action

The mechanism of action of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Position 5: Electron-withdrawing groups (e.g., Cl, NO2) on the benzylidene moiety improve antimicrobial activity, while hydroxyl groups enhance tyrosinase inhibition .

Biological Activity

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one, a compound with the molecular formula C15H17N3OS, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one with an appropriate benzaldehyde under acidic conditions. The reaction can be monitored using thin-layer chromatography (TLC), and the final product can be purified through recrystallization from solvents like tetrahydrofuran .

2.1 Antimicrobial Activity

Research indicates that derivatives of thiazolones, including this compound, exhibit significant antimicrobial properties. A study reported that certain thiazolones showed promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were determined, indicating effective inhibition at low concentrations .

2.2 Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is of interest for cosmetic applications. This compound has been evaluated for its tyrosinase inhibitory activity. Studies show that modifications on the benzylidene moiety significantly affect the IC50 values, with some derivatives exhibiting activity comparable to or exceeding that of kojic acid, a well-known tyrosinase inhibitor .

Table 1: Tyrosinase Inhibition IC50 Values of Thiazolone Derivatives

CompoundIC50 (µM)Relative Activity
Kojic Acid100Reference
This compound148.3 ± 1.12Moderate
(Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one10.0 ± 0.90High
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one0.27 ± 0.03Very High

3. Case Studies

Several studies have focused on the biological implications of thiazolone derivatives:

Case Study 1: Antimicrobial Efficacy
A comprehensive study investigated the antimicrobial efficacy of various thiazolone derivatives against clinical isolates. The results demonstrated that compounds similar to (Z)-5-benzylidene derivatives showed potent activity against resistant strains of bacteria, suggesting potential for therapeutic applications in infectious diseases .

Case Study 2: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that certain thiazolone derivatives can inhibit cell proliferation in various cancer cell lines such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer). The most active compounds exhibited IC50 values below 10 µM, indicating strong antiproliferative effects .

4. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial agent and a tyrosinase inhibitor. Ongoing research into its structure-activity relationship will likely yield more effective derivatives with enhanced pharmacological profiles.

Q & A

Q. What synthetic methodologies are commonly used to prepare (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one?

The compound is typically synthesized via Knoevenagel condensation , where a thiazol-4(5H)-one precursor reacts with an aromatic aldehyde (e.g., benzaldehyde derivatives) in the presence of a base like sodium acetate and a solvent such as glacial acetic acid or 1,4-dioxane. For example, describes a procedure involving reflux with piperidine as a catalyst, followed by recrystallization from dioxane. Yields range from 41% to 85%, depending on substituents and reaction conditions .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • 1H/13C NMR : Signals for the benzylidene proton (δ ~7.5–8.0 ppm) and thiazol-4(5H)-one carbonyl (δ ~165–170 ppm) confirm the (Z)-configuration .
  • X-ray crystallography : Used to resolve stereochemistry and validate hydrogen bonding patterns (e.g., C=O···H-N interactions in the crystal lattice) .
  • IR spectroscopy : Absorbance bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, HEPG-2) using the sulforhodamine B (SRB) assay (). Data is normalized to reference compounds like CHS-828 .
  • Enzyme inhibition : Tyrosinase inhibition assays measure IC₅₀ values via spectrophotometric monitoring of L-DOPA oxidation rates .

Advanced Research Questions

Q. How does regioselectivity in Knoevenagel condensations affect the synthesis of thiazol-4(5H)-one derivatives?

The enolization of the thiazol-4(5H)-one at the C5 methylene group (stabilized by sulfur’s electron-withdrawing effect) drives regioselectivity, favoring condensation over competing pyrazoline ring reactions. Computational studies (e.g., Multiwfn analysis) reveal aromatic stabilization of the intermediate anion .

Q. What computational tools are recommended for analyzing electronic properties or crystallographic data?

  • Multiwfn : Calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF) to predict reactive sites .
  • SHELX suite : Used for small-molecule refinement (SHELXL) and hydrogen-bonding pattern analysis (SHELXPRO) .

Q. How do substituents on the benzylidene ring influence biological activity and crystallinity?

  • Electron-withdrawing groups (e.g., Cl, Br) enhance cytotoxicity (e.g., IC₅₀ values <10 μM in HA22T liver cancer cells) but reduce solubility .
  • Hydroxy/methoxy groups improve crystallinity via intermolecular hydrogen bonds (e.g., O-H···N interactions in (Z)-5-(4-hydroxybenzylidene) derivatives) .

Q. How can contradictory cytotoxicity data between cell lines be resolved?

Discrepancies may arise from differences in membrane permeability or efflux pump expression . Normalize data using:

  • DMSO controls (≤0.5% v/v to avoid solvent toxicity) .
  • Dose-response curves with triplicate replicates to assess statistical significance .

Methodological Tables

Q. Table 1. Cytotoxicity Data for Selected Derivatives ()

CompoundCell Line (IC₅₀, μM)Normalized to CHS-828
(Z)-5-Benzylidene derivativeMCF-7: 12.3 ± 1.21.5× less active
4-Chloro-substitutedHA22T: 8.7 ± 0.92.0× more active

Q. Table 2. Key NMR Shifts ()

Proton/Groupδ (ppm)Multiplicity
Benzylidene CH7.82Singlet
Thiazol-4(5H)-one C=O168.5-

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